N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide
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Overview
Description
N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide is a compound belonging to the class of benzoimidazole derivatives Benzoimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient bromination and acetamidation processes, and employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution: Formation of various substituted benzoimidazole derivatives.
Oxidation: Formation of oxidized benzoimidazole derivatives.
Reduction: Formation of reduced benzoimidazole derivatives.
Hydrolysis: Formation of benzoimidazole carboxylic acid and amine.
Scientific Research Applications
N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide can be compared with other benzoimidazole derivatives, such as:
N-(7-Methyl-1H-benzo[d]imidazol-5-yl)acetamide: Similar structure but with a methyl group instead of a bromine atom, leading to different chemical and biological properties.
N-(7-Chloro-1H-benzo[d]imidazol-5-yl)acetamide: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-(7-Fluoro-1H-benzo[d]imidazol-5-yl)acetamide: Contains a fluorine atom, which can influence its pharmacokinetic properties and potency.
The uniqueness of this compound lies in the presence of the bromine atom, which can enhance its reactivity and potential biological activities compared to other halogenated derivatives .
Properties
IUPAC Name |
N-(7-bromo-3H-benzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-5(14)13-6-2-7(10)9-8(3-6)11-4-12-9/h2-4H,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXJPHGAJWQXKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C1)Br)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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